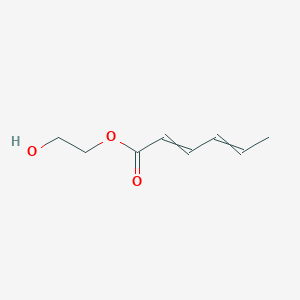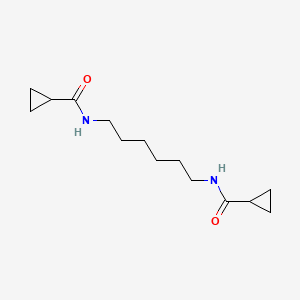
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N-OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its unique structure, which includes a benzaldehyde moiety and a phenoxyphenoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime typically involves the reaction of benzaldehyde with hydroxylamine to form the oxime. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. The general reaction can be represented as follows:
Benzaldehyde+Hydroxylamine→Benzaldehyde Oxime
For the specific compound, the phenoxyphenoxyethyl group is introduced through a nucleophilic substitution reaction, where the oxime reacts with a suitable phenoxyphenoxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Preparation of Benzaldehyde Oxime: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Introduction of Phenoxyphenoxyethyl Group: The oxime is then reacted with a phenoxyphenoxyethyl halide in the presence of a base like potassium carbonate to form the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The phenoxyphenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydroxide are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The phenoxyphenoxyethyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde Oxime: Lacks the phenoxyphenoxyethyl group, making it less hydrophobic.
Phenoxyphenoxyethyl Oxime: Similar structure but different functional groups attached to the oxime.
Uniqueness
Benzaldehyde, O-(2-(4-phenoxyphenoxy)ethyl)oxime is unique due to its combination of a benzaldehyde moiety and a phenoxyphenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88354-93-2 |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(E)-N-[2-(4-phenoxyphenoxy)ethoxy]-1-phenylmethanimine |
InChI |
InChI=1S/C21H19NO3/c1-3-7-18(8-4-1)17-22-24-16-15-23-19-11-13-21(14-12-19)25-20-9-5-2-6-10-20/h1-14,17H,15-16H2/b22-17+ |
Clave InChI |
QKZNNHFPOTZJEO-OQKWZONESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/OCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=NOCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
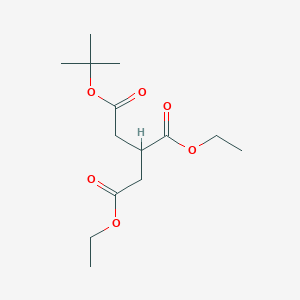
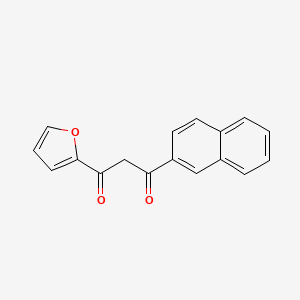

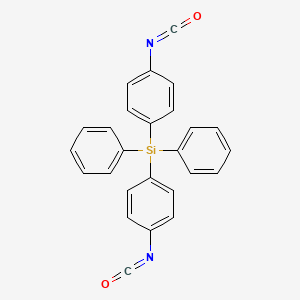
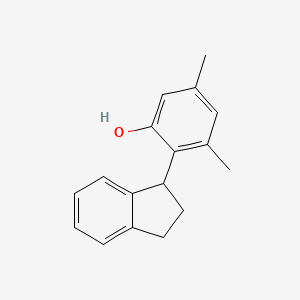
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
![N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea](/img/structure/B14383315.png)


